5-Hydroxy-3-(4-methylphenyl)isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-4-8(5-3-7)9-6-10(12)13-11-9/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPLCRJIGCYJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Analytical Characterization of 5 Hydroxy 3 4 Methylphenyl Isoxazole and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For isoxazole (B147169) derivatives, the chemical shifts (δ) of the protons are characteristic of their position on the aromatic and heterocyclic rings.
In analogues of 5-Hydroxy-3-(4-methylphenyl)isoxazole, the proton on the isoxazole ring typically appears as a singlet. For instance, in various 3,5-disubstituted isoxazoles, the C4-H proton of the isoxazole ring resonates as a singlet in the range of δ 6.18-6.90 ppm. rjpbcs.com The protons of the 4-methylphenyl (p-tolyl) group are also readily identifiable. The methyl group protons (-CH₃) characteristically appear as a singlet around δ 2.24-2.40 ppm. mdpi.comrsc.org The aromatic protons of the p-tolyl group typically show a doublet of doublets or an AA'BB' system in the aromatic region (δ 7.0-8.5 ppm), reflecting their coupling. mdpi.comrsc.org For example, in 4-(4-methylphenyl)-5-(2-hydroxyphenyl)isoxazole, the methyl protons appear at δ 2.27 ppm, and the aromatic protons are observed as a multiplet between δ 7.12-7.27 ppm. rsc.org
Table 1: Representative ¹H NMR Spectral Data for Analogues of this compound
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 3-Methyl-4-(4-hydroxyphenyl)methylene-isoxazol-5-(4H)-one mdpi.com | DMSO-d₆ | 11.03 (s, 1H, OH), 8.45 (m, 2H, Ar-H), 7.78 (s, 1H, vinyl-H), 6.94 (m, 2H, Ar-H), 2.24 (s, 3H, CH₃) |
| 5-(4-methylphenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 7.89–7.87 (m, 2H, ArH), 7.62 (s, 1H, ArH), 7.58 (dd, 1H, ArH), 7.51–7.45 (m, 3H, ArH), 7.23 (d, 1H, ArH), 6.77 (s, 1H, isoxazole-H), 2.34 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) |
| 5-(3'-Chlorophenyl)3phenylisoxazole rjpbcs.com | DMSO | 6.744 (s, 1H, =CH), 7.225-7.508 (m, 9H, Ar-H) |
| 4-(4-methylphenyl)-5-(2-hydroxyphenyl)isoxazoles rsc.org | DMSO-d₆ | 2.27 (s, 3H, CH₃), 6.52 (m, 2H, Ar-H), 7.12~ 7.27 (m, 5H, Ar-H), 8.95 (s, 1H), 10.05 (s, 1H, OH) |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in isoxazole analogues are highly indicative of their chemical environment.
For the isoxazol-5(4H)-one tautomer, the carbonyl carbon (C=O) at the C5 position gives a characteristic signal in the downfield region, typically around δ 169-176 ppm. niscpr.res.inmdpi.com The C3 carbon, attached to the nitrogen and the p-tolyl group, and the C4 carbon of the isoxazole ring also show distinct signals. For example, in 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one, the C=N and C=O carbons resonate at δ 162.1 and 169.0 ppm, respectively. mdpi.com The methyl carbon of the p-tolyl group is typically found in the upfield region around δ 20-22 ppm. rsc.org The aromatic carbons of the p-tolyl group and other aryl substituents appear in the δ 110-150 ppm range, with the quaternary carbons showing distinct chemical shifts. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for Analogues of this compound
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 3-Methyl-4-(4-hydroxyphenyl)methylene-isoxazol-5-(4H)-one mdpi.com | DMSO-d₆ | 168.9 (C=O), 163.9, 162.3, 151.6, 137.6, 124.6, 116.2, 113.9, 11.3 (CH₃) |
| 5-(4-methylphenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 170.6, 162.8, 139.1, 137.2, 130.1, 129.8, 129.2, 128.8, 126.8, 126.7, 125.0, 123.2, 96.7, 19.7, 19.7 |
| 4-(4-methylphenyl)-5-(2-hydroxy-4-methoxyphenyl)isoxazoles rsc.org | DMSO-d₆ | 20.7 (CH₃), 55.1 (OCH₃), 101.5, 105.4, 107.6, 116.4, 126.6, 127.2, 129.1, 131.5, 136.4, 150.6, 156.9, 162.0, 162.4 |
| 3-Methyl-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-one niscpr.res.in | CDCl₃ | 11.6, 14.5, 125.1, 125.3, 128.8, 134.2, 148.6, 148.9, 161.1 (C=N), 167.9 (C=O) |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
For this compound and its analogues, several key vibrational bands are expected. The presence of a hydroxyl (-OH) group in the 5-hydroxy tautomer would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. In the isoxazol-5(4H)-one tautomer, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is observed, typically in the range of 1690-1773 cm⁻¹. nih.govmdpi.com The C=N stretching vibration of the isoxazole ring is found around 1525-1655 cm⁻¹. nih.govrjpbcs.com The N-O stretching vibration is typically observed between 1320-1405 cm⁻¹. researchgate.netrjpbcs.com Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is seen just below 3000 cm⁻¹ (e.g., 2923-2937 cm⁻¹). researchgate.netrsc.org The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1610 cm⁻¹ region. rsc.org
Table 3: Characteristic IR Absorption Frequencies for Isoxazole Analogues
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| Carbonyl (C=O) stretch (in isoxazolone) | 1690 - 1773 | nih.govmdpi.com |
| C=N stretch | 1525 - 1655 | nih.govrjpbcs.com |
| N-O stretch | 1320 - 1405 | researchgate.netrjpbcs.com |
| Aromatic C=C stretch | 1450 - 1610 | rsc.org |
| Aromatic C-H stretch | ~3010 - 3050 | rjpbcs.com |
| Aliphatic C-H stretch | ~2915 - 2951 | researchgate.netrsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For isoxazole derivatives, techniques like Electrospray Ionization (ESI-MS) often show a prominent peak corresponding to the protonated molecule [M+H]⁺. rjpbcs.comrsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For example, the HRMS data for one isoxazole derivative with the formula C₂₆H₁₇O₃N₄F₄S₂ was calculated as 573.0650 and found to be 573.0672 for the [M+1]⁺ ion, confirming its composition. rsc.org The fragmentation pattern can also be diagnostic, often involving the cleavage of the isoxazole ring or the loss of substituents from the aromatic rings.
Elemental Analysis (CHN) for Purity and Composition Confirmation
Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. For various isoxazole derivatives, researchers have reported excellent agreement between the calculated and found elemental compositions. researchgate.netrjpbcs.comacgpubs.org
Table 4: Example of Elemental Analysis Data for an Isoxazole Analogue
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole researchgate.net | C₁₁H₁₀N₄O₃ | Calculated | 53.66 | 4.09 | 22.75 |
| Found | 54.19 | 4.91 | 22.12 | ||
| 5-(3'-Chlorophenyl)3phenylisoxazole rjpbcs.com | C₁₅H₁₀ClNO | Calculated | 70.46 | 3.94 | 5.48 |
| Found | 70.43 | 3.92 | 5.43 |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.
For isoxazole derivatives, X-ray analysis has confirmed the planar or near-planar nature of the isoxazole ring and has detailed its orientation relative to other substituents. In the structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, the isoxazole moiety was found to adopt a slightly flattened envelope conformation. nih.gov The study revealed that the dihedral angle between the isoxazole moiety and the phenyl ring was 15.51 (7)°. nih.gov Crystal structures also reveal intermolecular interactions, such as hydrogen bonds (e.g., O—H···N) and C—H···π interactions, which dictate the packing of molecules in the crystal lattice. nih.govnih.gov This information is invaluable for understanding the solid-state properties of the compound.
Biological Activities and Mechanistic Investigations of 5 Hydroxy 3 4 Methylphenyl Isoxazole and Isoxazole Derivatives
Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular, Antiviral)
The isoxazole (B147169) nucleus is a key component in a variety of compounds that exhibit a wide range of antimicrobial activities. ipindexing.comresearchgate.netresearchgate.net Research has demonstrated the efficacy of isoxazole derivatives against various pathogens, including bacteria, fungi, mycobacteria, and viruses. ijrrjournal.commdpi.comnih.govnih.gov The versatility of the isoxazole ring allows for structural modifications that can enhance the potency and spectrum of its antimicrobial effects. ijpca.org
Isoxazole derivatives have shown notable in vitro efficacy against both Gram-positive and Gram-negative bacterial strains. ijrrjournal.comipindexing.comresearchgate.net The antibacterial action of these compounds is often attributed to their ability to interfere with essential bacterial processes. ijrrjournal.com For instance, some isoxazole-containing compounds, like the antibiotic Cloxacillin, function by inhibiting bacterial cell wall synthesis. researchgate.net
The presence of specific substituents on the isoxazole ring has been shown to influence antibacterial potency. Studies on various isoxazole derivatives have indicated that the introduction of groups such as methoxy (B1213986), dimethylamino, and bromine at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring can enhance antibacterial activity. ijpca.org For example, a series of 3,5-disubstituted isoxazole derivatives demonstrated significant activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net
| Derivative Type | Bacterial Strain | Activity Level | Reference |
| Isoxazole Derivatives | Gram-Positive & Gram-Negative | Moderate to Good | ijpca.org |
| 3,5-disubstituted isoxazoles | S. aureus, B. cereus, E. coli, P. aeruginosa | Noteworthy to Moderate | researchgate.net |
| Isoxazole-triazole conjugates | Various bacterial strains | Varied | mdpi.com |
The antifungal properties of isoxazole derivatives have been well-documented, with some compounds showing potent activity against a range of fungal pathogens. ijrrjournal.comipindexing.comscholarsresearchlibrary.com The mechanism of action for many antifungal isoxazoles involves the disruption of fungal cell wall synthesis. ijpca.org For instance, the echinocandin antifungal drug micafungin, which contains an isoxazole ring, inhibits the synthesis of 1,3-Beta-D-glucan, a critical component of the fungal cell wall. ijpca.org
In one study, a series of isoxazole-based derivatives were synthesized and evaluated for their anti-Candida potential. Two compounds, PUB14 and PUB17, displayed selective antifungal activity against Candida albicans without affecting beneficial microbiota. mdpi.comnih.gov Another study on isoxazole ring-containing chalcones and dihydropyrazoles found that dihydropyrazole derivatives exhibited remarkable antifungal activity. mdpi.com
| Derivative Type | Fungal Strain | Key Finding | Reference |
| Isoxazole-based derivatives | Candida albicans | Selective antifungal activity | mdpi.comnih.gov |
| Dihydropyrazole derivatives | Various fungal strains | Remarkable antifungal activity | mdpi.com |
| 4-nitroimidazole-piperazine conjugated 3,5-disubstituted isoxazoles | Various fungal strains | Good antifungal activity | researchgate.net |
Several isoxazole derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. ijrrjournal.comnih.govnih.govbenthamdirect.com The isoxazole scaffold is considered a promising framework for the development of new anti-TB drugs, particularly in light of increasing drug resistance. benthamdirect.comijmtlm.org
One area of investigation involves targeting enzymes essential for mycobacterial survival, such as FadD32, a fatty acyl-AMP ligase involved in mycolic acid synthesis. nih.gov A study identified 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) as an inhibitor of M. tuberculosis FadD32. nih.gov Another series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed growth inhibitory activity against M. tuberculosis strains. nih.gov Research combining experimental assays and molecular docking has further highlighted the potential of isoxazole derivatives to inhibit the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis. ijmtlm.orgijmtlm.org
| Derivative Type | Target/Strain | Key Finding | Reference |
| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | M. tuberculosis FadD32 | Specific inhibitory activity | nih.gov |
| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | M. tuberculosis strains | Growth inhibitory activity | nih.gov |
| Substituted Isoxazole Derivatives | M. tuberculosis H37Rv (InhA) | Significant antituberculosis activity | ijmtlm.orgijmtlm.org |
The antiviral potential of isoxazole derivatives has been explored against various viruses. nih.govresearchgate.net These compounds can interfere with viral replication processes, making them attractive candidates for antiviral drug development. nih.gov
A study focusing on plant viruses reported the synthesis of novel isoxazole-amide derivatives containing an acylhydrazone moiety. Several of these compounds exhibited significant in vivo antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), with some showing superior activity compared to the commercial antiviral agent Ningnanmycin. nih.gov
| Derivative Type | Virus | Key Finding | Reference |
| Isoxazole-amide derivatives with acylhydrazone moiety | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Better in vivo antiviral activities than Ningnanmycin | nih.gov |
Anti-Inflammatory and Analgesic Properties
Isoxazole derivatives are recognized for their significant anti-inflammatory and analgesic properties. ijrrjournal.comijpca.orgipindexing.comrsc.orgscholarsresearchlibrary.com The anti-inflammatory drug Leflunomide (B1674699) and the selective COX-2 inhibitor Valdecoxib (B1682126) are well-known examples of marketed drugs that feature the isoxazole ring. ijpca.org The structural versatility of the isoxazole core allows for the design of compounds that can modulate key inflammatory pathways. nih.gov
The anti-inflammatory effects of isoxazole derivatives are often mediated through their interaction with key enzymes and cytokines involved in the inflammatory cascade.
Cyclooxygenase-2 (COX-2): Many isoxazole derivatives have been identified as selective inhibitors of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. koreascience.krnih.govgoogle.com A study on novel isoxazole derivatives found that several compounds were potent and selective COX-2 inhibitors. nih.govresearchgate.net For example, compounds C3, C5, and C6 in this study demonstrated high selectivity towards the COX-2 enzyme. nih.gov
Lipoxygenase (LOX): Isoxazole derivatives have also been shown to inhibit lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory leukotrienes. nih.govplos.orgresearchgate.net A study investigating 3,5-disubstituted isoxazole derivatives reported significant inhibitory activity toward both lipoxygenase and COX-2. nih.gov Another study on 4,5-diarylisoxazol-3-carboxylic acids identified them as a new class of leukotriene biosynthesis inhibitors. nih.gov
Macrophage Migration Inhibitory Factor (MIF): Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. nih.govbenthamdirect.com The isoxazoline (B3343090) compound ISO-1, (S,R)3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, is a well-known MIF antagonist that inhibits its tautomerase activity. nih.govbenthamdirect.comnih.gov ISO-1 has been shown to attenuate inflammation in various preclinical models. nih.gov
| Inflammatory Mediator | Derivative Type/Compound | Key Finding | Reference |
| Cyclooxygenase-2 (COX-2) | Novel Isoxazole Derivatives (C3, C5, C6) | Potent and selective COX-2 inhibition | nih.gov |
| Lipoxygenase (LOX) | 3,5-disubstituted isoxazoles | Significant inhibitory activity | nih.gov |
| Macrophage Migration Inhibitory Factor (MIF) | ISO-1 | Inhibition of MIF tautomerase activity | nih.govnih.gov |
In Vitro Anti-Inflammatory Assays
Isoxazole derivatives have demonstrated notable anti-inflammatory properties in various in vitro assays. A key mechanism of action for many non-steroidal anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. nih.gov Certain isoxazole derivatives have been shown to be effective inhibitors of both COX-1 and COX-2 enzymes. nih.gov
Another common in vitro method to assess anti-inflammatory potential is the protein denaturation assay. eijst.org.uk Inflammation can lead to the denaturation of proteins, and the ability of a compound to prevent this process is indicative of its anti-inflammatory activity. eijst.org.uk Isoxazole derivatives have been successfully evaluated using this method, with some compounds showing significant inhibition of protein denaturation. eijst.org.uk For instance, in one study, while none of the tested isoxazole derivatives were superior to the standard drug Diclofenac sodium, they all exhibited some level of anti-inflammatory activity. eijst.org.uk
The anti-inflammatory effects of isoxazole derivatives are also linked to the inhibition of other inflammatory mediators. For example, some derivatives have shown inhibitory activity against lipoxygenase (LOX), another enzyme involved in the inflammatory pathway. mdpi.com Furthermore, studies have investigated the impact of these compounds on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cell cultures. mdpi.com For example, the indolyl–isoxazolidine derivative, compound 9a, was found to significantly inhibit the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in macrophage THP-1 cells. mdpi.com
Evaluation in In Vivo Animal Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a widely used and reliable in vivo assay for evaluating the anti-inflammatory activity of new compounds. scholarsresearchlibrary.com This model is based on the principle that the injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema. eijst.org.ukscholarsresearchlibrary.com The formation of edema is a biphasic event; the initial phase involves the release of histamine (B1213489) and serotonin, while the second phase is mediated by prostaglandins, proteases, and lysosomes. eijst.org.uk
Numerous studies have utilized this model to assess the anti-inflammatory potential of isoxazole derivatives. eijst.org.ukscholarsresearchlibrary.comresearchgate.net In these studies, the test compounds are typically administered orally to the rats before the carrageenan injection. eijst.org.uk The degree of inflammation is quantified by measuring the volume of the paw at different time intervals after the injection. scholarsresearchlibrary.com The percentage of inhibition of edema is then calculated by comparing the paw volume of the treated group with that of a control group. scholarsresearchlibrary.com
For example, a study on a series of isoxazole-based amides showed that at a concentration of 20 mg/kg, compound A1, which contains a thiosemicarbazide (B42300) moiety, was the most effective anti-inflammatory agent, with a 93.57% inhibition of paw edema. researchgate.net Additionally, compound A7 (with a 2-aminothiazole (B372263) moiety) and compound A10 (with a piperidine (B6355638) ring) were found to be equipotent, both showing 92.85% inhibition. researchgate.net
Another study investigating indolyl-isoxazoles found that all tested compounds exhibited good anti-inflammatory activity, with a reduction in edema ranging from 36.6% to 73.7%. nih.gov Similarly, a series of isoxazole derivatives, TPI1-TPI20, were evaluated, and compounds TPI-7 and TPI-13 were identified as the most active, a property attributed to the presence of a methoxy group at the para position. scholarsresearchlibrary.com
The xylene-induced ear edema model in mice is another in vivo assay used to screen for anti-inflammatory agents. eijst.org.uk In this model, the application of xylene to the mouse's ear causes irritation and subsequent swelling. eijst.org.uk The anti-inflammatory activity of a compound is determined by its ability to reduce this swelling. eijst.org.uk In one study, 25 synthetic isoxazole derivatives were tested, and several compounds, including L1, L4, L6, L8, L9, L15, and L19, showed the highest rates of ear inflammation inhibition. eijst.org.uk
Anticancer and Cytotoxic Activities
Isoxazole derivatives have emerged as a promising class of compounds with significant anticancer and cytotoxic potential. nih.govresearchgate.net Their mechanisms of action are diverse, targeting various proteins and pathways involved in cancer cell proliferation and survival. researchgate.net
In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, HCT-116, PC3, HeLa, Colo-205, A549)
The cytotoxic effects of isoxazole derivatives have been evaluated against a wide range of human cancer cell lines. In one study, a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were screened against four human cancer cell lines: lung (A549), colon (COLO 205), breast (MDA-MB 231), and prostate (PC-3). nih.gov One compound, in particular, demonstrated potent cytotoxicity against all tested cell lines, with IC50 values below 12 µM. nih.gov Another study synthesized novel isoxazolo[5′,4′:5,6]pyrido[2,3-b]indoles and tested them against human cervical cancer (HeLa), breast cancer (MCF-7), and lung cancer (NCI-H460) cell lines. nih.gov Two of these compounds displayed potent anticancer activity, comparable to the reference drug Cisplatin. nih.gov
A separate investigation focused on a new series of isoxazole derivatives and their in vitro antitumor activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cells. nih.gov The results showed that compounds 4b and 25a were the most potent, with IC50 values ranging from 6.38 to 9.96 μM. nih.gov Furthermore, compound 25a exhibited low cytotoxicity against normal cell lines (WISH and WI38), suggesting it could be a potent and safe antitumor agent. nih.gov
The table below summarizes the cytotoxic activity of selected isoxazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | A549, COLO 205, MDA-MB 231, PC-3 | Potent cytotoxicity with IC50 < 12 µM. nih.gov |
| Isoxazolo[5′,4′:5,6]pyrido[2,3-b]indoles | HeLa, MCF-7, NCI-H460 | Potent anticancer activity comparable to Cisplatin. nih.gov |
| Isoxazole derivatives 4b and 25a | HepG2, MCF-7, HCT-116 | Most potent members with IC50 = 6.38-9.96 μM. nih.gov |
| Isoxazole-curcumin derivative 9 | MCF-7 | Sevenfold greater efficacy than curcumin. espublisher.com |
| Ortho substituted isoxazole derivatives 10 and 11 | Prostate and lung cancer cell lines | Effective cytotoxic agents. espublisher.com |
| 5-(4-chlorophenyl)-3-(pyridine-3-yl)isoxazole (2b) | SKMEL (human skin cancer) | Highest anticancer potential with IC50 68.29 µg/mL. asianpubs.org |
Inhibition of Specific Molecular Targets (e.g., Cytochrome P450 (CYP450) Enzymes, Epidermal Growth Factor Receptor (EGFR), Mitochondrial Permeability Transition Pore (mtPTP))
The anticancer activity of isoxazole derivatives is often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival.
Cytochrome P450 (CYP450) Enzymes: Cytochrome P450 enzymes are involved in the metabolism of various substances, including drugs and carcinogens. bohrium.com Some CYP450 enzymes can activate pro-carcinogens into their active forms, contributing to tumorigenesis. bohrium.com Therefore, inhibiting these enzymes is a potential strategy for cancer prevention and treatment. A molecular docking study of nine novel isoxazole derivatives showed that they had a good docking score compared to the standard drugs erlotinib, gemcitabine, and ketoconazole. nih.gov The 4-OH and 4-F derivatives, in particular, demonstrated a strong affinity for all six CYP450 proteins studied. nih.gov The 4-OH derivative showed encouraging inhibition of CYP1A2, CYP2C9, CYP2C8, CYP2C19, and CYP2D6. nih.gov
Epidermal Growth Factor Receptor (EGFR): The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. nih.gov Overexpression or mutation of EGFR is common in many types of cancer, making it an attractive target for anticancer drugs. nih.gov A study of nine active isoxazole derivatives found that compounds 10a, 10b, and 25a exhibited the highest inhibitory activity against EGFR-TK, with IC50 values of 0.064 ± 0.001, 0.066 ± 0.001, and 0.054 ± 0.001 µM, respectively. nih.gov
Mitochondrial Permeability Transition Pore (mtPTP): The mitochondrial permeability transition pore (mtPTP) is a channel in the inner mitochondrial membrane that, when opened under pathological conditions, can lead to mitochondrial dysfunction and cell death. nih.gov This makes the mtPTP a potential therapeutic target for various diseases, including cancer. nih.gov A study initiated with the hit compound 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, which showed promising inhibitory activity against mitochondrial swelling, led to the development of a series of picomolar mtPTP inhibitors. nih.gov
Proposed Molecular Mechanisms of Action (e.g., Apoptosis Induction)
A key mechanism by which many isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is essential for removing damaged or unwanted cells and is often dysregulated in cancer.
Several studies have demonstrated the pro-apoptotic activity of isoxazole derivatives in various cancer cell lines. For example, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were shown to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.govingentaconnect.com In another study, the isoxazole derivative 25a was confirmed to induce cancer cell death through apoptosis, which was supported by increased levels of caspases 3 and 9 and an increased Bax/Bcl-2 ratio in three different cancer cell lines. nih.gov
The induction of apoptosis by isoxazole derivatives can also be linked to cell cycle arrest. researchgate.net For instance, an analysis of cancer cells treated with compound 25a revealed that it induces cell cycle arrest at the G2/M and pre-G1 phases. nih.gov Similarly, isoxazoles (3) and (6) were found to increase the levels of p21WAF-1, a protein that can halt the cell cycle. elsevierpure.com These findings suggest that the cytotoxic activity of some isoxazole derivatives is a result of the combined effects of apoptosis promotion and cell cycle arrest. elsevierpure.com
Immunomodulatory Effects
Isoxazole derivatives have demonstrated a wide range of immunomodulatory activities, including immunosuppressive, anti-inflammatory, and immunostimulatory effects. nih.govnih.gov These properties make them potential candidates for the treatment of various immunological disorders. mdpi.com
The immunomodulatory effects of these compounds have been evaluated in a variety of in vitro and in vivo models using cells from both rodents and humans. nih.gov Many of these derivatives have shown good bioactivity at low doses and low toxicity. nih.gov
For instance, some N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have exhibited immunosuppressive activity in both mouse and human experimental models. mdpi.com In one study, a new series of isoxazole derivatives, including MZ, MZO, and MZA, showed significant immunological activity. science24.com These compounds were found to suppress the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMC) in a dose-dependent manner. science24.com MZO-2 was identified as the most active in this regard. science24.com
In contrast, some isoxazole derivatives have shown immunostimulatory properties. nih.gov For example, the HAB-439 isoxazoline derivative was found to stimulate the delayed-type hypersensitivity (DTH) response to Salmonella typhimurium and Listeria monocytogenes. nih.gov Another compound, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, exhibited modulatory effects on T-cell subsets and B-cell levels in the lymphoid organs of mice, and it enhanced the production of anti-SRBC antibodies. mdpi.com This suggests its potential use in treating autoimmune diseases, infections, or as a vaccine adjuvant. mdpi.com
The diverse immunomodulatory activities of isoxazole derivatives highlight their potential as a versatile class of compounds for therapeutic intervention in a range of immune-related conditions.
In Vitro Immunosuppressive Properties
Isoxazole derivatives have been the subject of extensive research for their immunomodulatory capabilities, with many compounds demonstrating significant immunosuppressive effects in various in vitro models. These studies often utilize human or animal cells to evaluate the impact of these synthetic compounds on immune responses at a cellular level.
A prominent in vitro model for assessing immunosuppressive activity is the inhibition of phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). A study investigating a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide found that the compounds inhibited PBMC proliferation to varying degrees. Among the series, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was identified as having the strongest antiproliferative activity without showing toxicity to the cells.
Another critical parameter for immunosuppressive activity is the inhibition of pro-inflammatory cytokine production. The MM3 compound was also shown to effectively inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cell cultures. Similarly, a derivative known as MZO-2 (ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate) demonstrated strong antiproliferative action in PHA-stimulated PBMC cultures, with statistically significant suppression observed at concentrations as low as 1μg/ml. However, MZO-2 did not inhibit LPS-induced TNF-α production, indicating a differential mechanism of action among isoxazole derivatives.
Further mechanistic studies using the Jurkat cell line, a model for T-lymphocytes, revealed that the immunosuppressive action of some isoxazole derivatives may be linked to the induction of apoptosis. The MM3 compound, for instance, caused significant increases in the expression of caspases, Fas, and NF-κB1, suggesting that its antiproliferative effects are mediated through a pro-apoptotic pathway.
The following table summarizes the in vitro immunosuppressive properties of selected isoxazole derivatives.
| Compound ID | Chemical Name/Series | Assay | Key Findings |
| MM3 | 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | PHA-induced PBMC proliferation | Strongest antiproliferative activity in its series. |
| LPS-induced TNF-α production | Demonstrated inhibitory activity. | ||
| Jurkat cell signaling | Increased expression of caspases, Fas, and NF-κB1. | ||
| MZO-2 | Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate | PHA-induced PBMC proliferation | Most active in its series; significant suppression at 1μg/ml. |
| LPS-induced TNF-α production | Did not inhibit TNF-α production. | ||
| MO5 | 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide | Humoral immune response in vitro | Exhibited inhibitory effects. |
| LPS-induced TNF-α production | Showed inhibitory action. |
In Vitro Immunostimulatory Properties
While many isoxazole derivatives exhibit immunosuppressive activities, some compounds have been found to possess immunostimulatory properties. The nature of the biological activity—whether suppressive or stimulatory—often depends on the specific chemical structure, including the type and position of substituents on the isoxazole core, as well as the experimental conditions.
Research on phenylamides of 5-amino-3-methyl-4-isoxazolecarboxylic acid has shown that their effects on the proliferative response of PBMCs to PHA and on LPS-induced cytokine production can be either stimulatory or inhibitory. These differential effects are strongly dependent on the origin and location of substituents in the phenyl ring.
In some cases, a single compound can exhibit dual properties. For example, the compound MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was found to inhibit the humoral immune response in vitro, but it stimulated the inductive phase of the delayed-type hypersensitivity (DTH) response in vivo. This highlights the complexity of the immunomodulatory effects of isoxazole derivatives.
An isoxazolo[5,4-e]-1,2,4-triazepine derivative, known as RM33, was found to stimulate concanavalin (B7782731) A (ConA)-induced splenocyte proliferation in vitro, even though it demonstrated potent immunosuppressive effects in in vivo models. This discrepancy suggests that the compound might act as a prodrug, requiring metabolic activation in vivo to exert its primary immunosuppressive effects.
The table below provides examples of the varied immunomodulatory effects observed in vitro.
| Compound ID | Chemical Name/Series | Assay | Key Findings |
| RM33 | Isoxazolo[5,4-e]-1,2,4-triazepine derivative | ConA-induced splenocyte proliferation | Stimulated proliferation. |
| LPS-induced splenocyte proliferation | Exhibited a low suppressive effect. | ||
| Phenylamides of 5-amino-3-methyl-4-isoxazolecarboxylic acid | Phenylamide derivatives | PBMC proliferation (PHA) & Cytokine production (LPS) | Effects ranged from stimulatory to inhibitory depending on the specific substituent. |
Effects on Cellular and Humoral Immune Responses in In Vivo Animal Models
The immunomodulatory effects of isoxazole derivatives have been extensively validated in various in vivo animal models, demonstrating their potential to regulate both cellular and humoral immune responses. These studies are crucial for understanding the systemic effects of these compounds.
Several isoxazole derivatives have shown potent suppression of the humoral immune response, often measured by the production of antibodies against sheep red blood cells (SRBC) in mice. For instance, an isoxazolo[5,4-e]triazepine derivative (RM33) effectively suppressed the humoral response to SRBC when administered either intraperitoneally or orally. Similarly, derivatives of isoxazole[4,5-d]pyrimidine and 5-amino-3-methyl-4-isoxazolecarboxylic acid amides have demonstrated inhibitory effects on the humoral immune response in mice. mdpi.com
In terms of cellular immunity, the delayed-type hypersensitivity (DTH) response to antigens like ovalbumin (OVA) is a common model. The compound RM33 was also effective in suppressing the cellular response to OVA. mdpi.com Interestingly, some closely related compounds show differential effects on immune response types. For example, within a series of isoxazole[4,5-d]pyrimidine derivatives, one compound (10f) inhibited both humoral and DTH responses, while another (8g) only inhibited the humoral response. mdpi.com This underscores the structure-dependent specificity of these derivatives.
The compound MO5, which showed mixed effects in vitro, was found to stimulate the inductive phase of the DTH response in vivo but suppressed its eliciting phase, demonstrating a complex regulatory profile. nih.gov
The following table summarizes the in vivo immunological activities of representative isoxazole derivatives.
| Compound ID | Chemical Name/Series | Animal Model | Immune Response Type | Key Findings |
| RM33 | Isoxazolo[5,4-e]triazepine derivative | Mice | Humoral (SRBC) & Cellular (OVA) | Effectively suppressed both response types via intraperitoneal or oral administration. mdpi.com |
| MZO-2 | Ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate | Mice | Humoral (SRBC) & Cellular (DTH to OVA) | No effect on the induction phase of the humoral response; moderately suppressed the induction phase of DTH. |
| Isoxazole[4,5-d]pyrimidine derivatives | Compounds 8g and 10f | Mice | Humoral (SRBC) & Cellular (DTH) | Both inhibited humoral response; only 10f suppressed the DTH response. mdpi.com |
| MO5 | 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide | Mice | Cellular (DTH) | Stimulated the inductive phase but inhibited the eliciting phase. nih.gov |
Central Nervous System (CNS) Activities
The isoxazole scaffold is a recognized pharmacophore in neuropharmacology, partly due to its structural similarity to the neurotransmitter agonist α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). researchgate.net Consequently, isoxazole derivatives have been investigated for a range of CNS activities, including anticonvulsant and neuroprotective effects.
Anticonvulsant Activity
A significant body of research has demonstrated the anticonvulsant properties of isoxazole derivatives in preclinical models of epilepsy. These studies typically employ the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to identify compounds that can prevent seizure spread and elevate the seizure threshold, respectively.
One study on 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives identified compound 8a (3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione) as the most active in the MES test after oral administration in rats, with an ED₅₀ value of 14.90 mg/kg. nih.gov In the scPTZ screen, compound 7d (3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione) was the most potent, with an ED₅₀ of 42.30 mg/kg. nih.gov
Another series of novel benzo[d]isoxazole derivatives was found to act by selectively blocking the voltage-gated sodium channel NaV1.1. nih.gov The most potent compound from this series, Z-6b , showed high protection against MES-induced seizures, with an ED₅₀ of 20.5 mg/kg and a protective index (TD₅₀/ED₅₀) of 10.3. nih.gov
Research has also shown that the substitution pattern on the isoxazole ring is critical for activity. In one study, isoxazole derivatives with a nitrated aromatic ring at the C5 position and a hydroxyl-substituted phenyl ring at the C3 position exhibited maximum protection against convulsions in both MES and PTZ models. pharmahealthsciences.net
The table below details the anticonvulsant activity of selected isoxazole derivatives.
| Compound ID | Chemical Class | Animal Model | Test | ED₅₀ (mg/kg) |
| 8a | 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione | Rats (oral) | MES | 14.90 nih.gov |
| 7d | 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione | Rats (oral) | scPTZ | 42.30 nih.gov |
| Z-6b | Benzo[d]isoxazole derivative | Mice | MES | 20.5 nih.gov |
| 10 | 3-Aminoisoxazole derivative (ethyl ester) | Rats (oral) | MES | 68.9 nih.gov |
Neuroprotective Effects in In Vitro Models
Isoxazole derivatives have shown considerable promise as neuroprotective agents in various in vitro models of neuronal damage. A primary mechanism underlying this neuroprotection appears to be their antioxidant activity, which combats oxidative stress—a key factor in the pathology of many neurodegenerative diseases.
A study on isoxazole-substituted chromans evaluated their ability to protect neuronal HT22 cells from oxidative stress-induced death (oxytosis). nih.gov The results showed that the majority of the synthesized analogues displayed high neuroprotective activity, with many exhibiting EC₅₀ values below 1 μM. The most potent compounds, including the 3-aryl-5-(chroman-5-yl)-isoxazoles (17 and 18 ) and a bis-chroman derivative (20 ), had EC₅₀ values of approximately 0.3 μM. nih.gov
The antioxidant potential of fluorophenyl-isoxazole-carboxamide derivatives was assessed using the DPPH free radical scavenging assay. nih.gov Compounds 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) and 2c demonstrated high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively, which was significantly more potent than the standard antioxidant Trolox. nih.gov
These findings suggest that the isoxazole scaffold can be effectively utilized to design potent neuroprotective agents that function by mitigating oxidative damage.
| Compound ID | Chemical Class | In Vitro Model | Protective Mechanism | Potency (EC₅₀ / IC₅₀) |
| 17, 18, 20 | Isoxazole-substituted chromans | Neuronal HT22 cells (Oxytosis) | Antioxidant | ~0.3 μM nih.gov |
| 2a | Fluorophenyl-isoxazole-carboxamide | DPPH radical scavenging | Antioxidant | 0.45 ± 0.21 µg/ml nih.gov |
| 2c | Fluorophenyl-isoxazole-carboxamide | DPPH radical scavenging | Antioxidant | 0.47 ± 0.33 µg/ml nih.gov |
Ligand-Receptor Interactions (e.g., α-Amino-3-Hydroxy-5-Methyl-4-Isoxazole Propionate Receptors (AMPARs))
Given the structural relationship between the isoxazole ring and the AMPA molecule, isoxazole derivatives have been a major focus for developing modulators of AMPA receptors. These receptors are critical for fast synaptic excitatory transmission in the CNS, and their modulation is a therapeutic target for various neurological and psychiatric disorders.
Electrophysiological studies using the patch-clamp technique have provided detailed insights into how these derivatives interact with AMPA receptors. A study of twelve isoxazole-4-carboxamide derivatives (CIC-1 to CIC-12) found them to be potent inhibitors of AMPA receptor activity. mdpi.comresearchgate.net Specifically, CIC-1 and CIC-2 caused an 8-fold and 7.8-fold reduction in peak AMPA-induced currents, respectively. mdpi.comresearchgate.net These compounds also altered the receptor's biophysical properties, with CIC-1 and CIC-2 profoundly slowing the deactivation kinetics by approximately 4-fold. mdpi.com
Conversely, other isoxazole structures have been developed as positive allosteric modulators (PAMs) of AMPA receptors. A novel series of bis(isoxazoles) was found to contain highly potent PAMs. One such compound, 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) (Compound 6 ), potentiated kainate-induced currents by up to 70% at an exceptionally low concentration of 10⁻¹¹ M. nih.gov
These findings demonstrate that the isoxazole scaffold can be tailored to produce both negative and positive allosteric modulators of AMPA receptors, highlighting its versatility in CNS drug discovery.
| Compound ID | Chemical Class | Target | Type of Modulation | Key Findings |
| CIC-1 | Isoxazole-4-carboxamide | AMPA Receptors | Negative Allosteric Modulator | 8-fold reduction in peak current; 4-fold slowing of deactivation. mdpi.com |
| CIC-2 | Isoxazole-4-carboxamide | AMPA Receptors | Negative Allosteric Modulator | 7.8-fold reduction in peak current; 4-fold slowing of deactivation. mdpi.com |
| Compound 6 | Bis(5-aminoisoxazole) | AMPA Receptors | Positive Allosteric Modulator | 70% potentiation of kainate-induced current at 10⁻¹¹ M. nih.gov |
| ISX-11 | Fluorophenyl-isoxazole-carboxamide | GluA2-containing AMPA Receptors | Inhibitor | IC₅₀ of 4.4 µM (GluA2) and 4.62 µM (GluA2/3). bohrium.com |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations with Target Biomolecules
Information from peer-reviewed studies regarding molecular docking investigations specifically for 5-Hydroxy-3-(4-methylphenyl)isoxazole is not available. While studies on related compounds like Methyl 5-methyl-3-(4-methylphenyl)-2-methyl-1,2-oxazolidine-5-carboxylate have explored binding to targets such as the epidermal growth factor receptor (EGFR), similar analyses for the subject compound have not been reported. researchgate.net
There are no published data detailing the predicted binding modes or affinities of this compound with any specific protein targets.
While potential targets for the broader class of isoxazoles have been identified through computational screening, specific molecular targets for this compound have not been computationally investigated or reported.
Density Functional Theory (DFT) for Elucidating Electronic Properties and Reactivity
Specific DFT analysis of this compound, including calculations of its frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity descriptors, is not found in the current body of scientific literature. Such studies are common for other isoxazole (B147169) derivatives to understand their stability and reactivity. acu.edu.inresearchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Interactions
There are no available reports on molecular dynamics simulations being performed to assess the stability of this compound when bound to a biological target or to analyze the nature of its interactions over time.
Preclinical and Pharmacological Investigations Excluding Human Clinical Data
General Pharmacokinetics (PK) Studies in Animal Models (if applicable)
Absorption and Distribution Characteristics
No data is publicly available on the absorption and distribution of 5-Hydroxy-3-(4-methylphenyl)isoxazole in preclinical models.
Metabolic Pathways and Metabolite Identification
There is no publicly available information detailing the metabolic pathways or identifying the metabolites of this compound.
Excretion Profiles
No studies on the excretion profiles of this compound have been found in the public literature.
Future Directions and Research Perspectives for 5 Hydroxy 3 4 Methylphenyl Isoxazole
Rational Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity
The rational design of next-generation analogues of 5-Hydroxy-3-(4-methylphenyl)isoxazole is a key strategy to enhance therapeutic efficacy and minimize off-target effects. This involves systematic structural modifications to optimize interactions with biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, revealing how specific chemical modifications influence biological activity. nih.govnih.gov
Key strategies for analogue design include:
Modification of Phenyl Ring Substituents: The nature and position of substituents on the 4-methylphenyl ring can significantly impact activity. Introducing electron-withdrawing groups (e.g., fluorine, trifluoromethyl) or electron-donating groups can modulate the electronic properties of the molecule, potentially improving target binding and pharmacokinetic profiles. nih.gov For instance, studies on other isoxazole (B147169) series have shown that adding fluorine or trifluoromethyl groups to the phenyl ring can enhance cytotoxic activity against cancer cell lines. nih.gov
Functionalization of the Hydroxyl Group: The 5-hydroxy group is a potential site for forming hydrogen bonds with biological targets. nih.gov Converting this group into esters, ethers, or other functionalities could improve cell permeability, metabolic stability, and target engagement.
Scaffold Hopping and Bioisosteric Replacement: Replacing the isoxazole core or its substituents with bioisosteres can lead to novel compounds with improved properties. For example, chiral pyrrolidine (B122466) scaffolds have been used to modify diaryl-isoxazole inhibitors to enhance selective binding interactions within the ATP binding pocket of kinases. mdpi.com
Introduction of Chiral Centers: Incorporating chirality can lead to enantiomers with significantly different potency and selectivity, as seen in the development of selective inhibitors of glial GABA uptake based on the isoxazole scaffold. nih.gov
The goal is to create a library of analogues for screening, leading to the identification of candidates with superior potency, higher selectivity towards the intended target, and improved drug-like properties.
| Modification Strategy | Rationale | Potential Outcome | Example from Isoxazole Literature |
|---|---|---|---|
| Varying Phenyl Ring Substituents | Modulate electronic properties and steric interactions. | Improved binding affinity and selectivity. | Fluorine or trifluoromethyl groups on the phenyl ring promote cytotoxicity in certain isoxazole series. nih.gov |
| Incorporating Chiral Scaffolds | Introduce three-dimensionality for specific target interactions. | Enhanced potency and enantioselective activity. | Modification of diaryl-isoxazoles with chiral pyrrolidines to develop selective CK1 inhibitors. mdpi.com |
| Functionalizing the 5-Hydroxy Group | Improve pharmacokinetic properties (e.g., permeability, stability). | Better bioavailability and target engagement. | The introduction of a hydroxyl group has been shown to increase the strength of action in other isoxazole derivatives. nih.gov |
Exploration of Novel Therapeutic Indications and Applications
The isoxazole ring is associated with a wide array of pharmacological activities, suggesting that this compound could be repurposed or its analogues developed for new therapeutic uses. mdpi.comnih.gov The structural similarity to agonists for the AMPA receptor also points towards potential applications in neurodegenerative diseases. nih.gov
Potential new therapeutic areas for exploration include:
Oncology: Many isoxazole derivatives exhibit potent anticancer activity. nih.gov Future research could evaluate the efficacy of this compound analogues against various cancer cell lines, potentially targeting pathways like COX-1/COX-2 inhibition or kinases such as p38α MAP kinase, which are implicated in tumor growth and inflammation. nih.gov
Immunomodulation and Anti-inflammatory Diseases: Isoxazole derivatives, including the approved drug Leflunomide (B1674699), are known for their immunomodulatory and anti-inflammatory effects. nih.govnih.gov Analogues could be investigated for treating autoimmune disorders like rheumatoid arthritis or inflammatory conditions such as experimental colitis by targeting enzymes like fatty acid amide hydrolase (FAAH). nih.gov
Neurodegenerative Disorders: The isoxazole moiety is a key pharmacophore in compounds targeting central nervous system (CNS) disorders. nih.gov Given the structural relationship to AMPA receptor agonists, there is potential for developing analogues to treat conditions like Alzheimer's or Parkinson's disease. nih.gov
Infectious Diseases: The isoxazole core is present in antibacterial drugs like sulfamethoxazole. nih.gov Novel derivatives could be screened for activity against a broad spectrum of bacteria and fungi, addressing the growing challenge of antimicrobial resistance. mdpi.comnih.gov
| Therapeutic Area | Potential Mechanism/Target | Rationale based on Isoxazole Chemistry |
|---|---|---|
| Oncology | COX-1/COX-2 inhibition, p38α MAP kinase inhibition | Isoxazoles are known anticancer agents, and structural modifications can enhance cytotoxicity. nih.gov |
| Autoimmune Disorders | Immunosuppression, anti-inflammatory pathways | The isoxazole drug Leflunomide is used for rheumatoid arthritis; derivatives show potent immunosuppressive activities. nih.govnih.gov |
| Neurodegenerative Diseases | AMPA receptor modulation | The isoxazole ring is similar to the specific AMPA receptor agonist, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid. nih.gov |
| Antimicrobial Agents | Inhibition of essential bacterial/fungal pathways | The isoxazole scaffold is a component of existing antibacterial drugs. mdpi.comnih.gov |
Development of Sustainable and Scalable Synthetic Methodologies
The advancement of green chemistry principles is crucial for the future production of this compound and its derivatives. nih.govrsc.org Developing environmentally benign, efficient, and scalable synthetic routes is essential for both research and potential commercialization.
Key areas of focus for sustainable synthesis include:
One-Pot, Multi-Component Reactions (MCRs): These reactions combine multiple starting materials in a single step to form the final product, reducing waste, time, and energy consumption. Methods for synthesizing isoxazol-5(4H)-ones via a three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine (B1172632) hydrochloride are well-established and represent a green approach. mdpi.comnih.govresearchgate.net
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with water or bio-based solvents like glycerol (B35011) is a primary goal. nih.govsemnan.ac.irnih.govd-nb.info The use of recyclable, non-toxic catalysts, such as nano-MgO or amine-functionalized cellulose, further enhances the sustainability of the process. mdpi.comresearchgate.net
Alternative Energy Sources: Microwave irradiation and natural sunlight are being explored as energy sources to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govsemnan.ac.ir For example, a solvent-free microwave-induced synthesis has been developed for 3,4-disubstituted isoxazole-5(4H)-ones. nih.gov
Flow Chemistry: Continuous flow reactors offer advantages for scalability, safety, and process control compared to traditional batch synthesis, making them an attractive option for large-scale production.
These methodologies not only minimize the environmental impact but also often lead to more efficient and cost-effective production of isoxazole compounds. nih.govd-nb.infosciensage.info
Deeper Elucidation of Molecular Mechanisms of Action and Target Engagement
While the broad biological activities of isoxazoles are known, a deeper understanding of the specific molecular mechanisms of this compound is necessary for its optimization as a therapeutic agent. Future research should focus on identifying its precise molecular targets and characterizing the binding interactions.
Methodologies for mechanistic elucidation include:
Target Identification and Validation: Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be used to identify the specific proteins or enzymes that the compound binds to.
Biochemical and Cellular Assays: Once a target is identified, enzyme inhibition assays and cell-based assays can quantify the compound's potency and its effect on cellular signaling pathways.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its target, revealing the precise binding mode and guiding further rational design efforts. mdpi.com
Computational Modeling: Molecular docking and molecular dynamics simulations can predict how the compound and its analogues interact with potential targets, helping to explain structure-activity relationships and prioritize the synthesis of new derivatives. elsevierpure.com
For example, studies on other 3,4,5-trisubstituted isoxazoles have used RT-PCR to determine their effect on the expression levels of genes involved in apoptosis (Bcl-2, Bax) and cell cycle arrest (p21WAF-1), thereby elucidating their cytotoxic mechanism. elsevierpure.comresearchgate.net A similar approach could be applied to this compound.
Application of Advanced Integrated Omics Approaches in Drug Discovery and Development
Integrated "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a powerful, systems-level approach to drug discovery and development. Applying these technologies to the study of this compound can provide comprehensive insights into its mechanism of action, identify biomarkers for its efficacy, and uncover potential safety liabilities.
Potential applications of omics approaches include:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells or tissues treated with the compound can reveal the biological pathways it modulates. This can help to confirm the intended mechanism of action and uncover unexpected off-target effects.
Proteomics: This approach can identify changes in protein expression and post-translational modifications following compound treatment, providing a more direct view of its functional impact on cellular processes and helping to identify its direct binding partners.
Metabolomics: By studying the changes in the cellular metabolome, researchers can understand how the compound affects metabolic pathways. This is particularly relevant for diseases with a strong metabolic component, such as cancer or diabetes.
Cheminformatics and Systems Biology: Integrating omics data with computational models can help build a comprehensive picture of the drug's effect on biological systems, predict its therapeutic efficacy and potential toxicity, and identify patient populations most likely to respond to treatment.
By employing these advanced, high-throughput technologies, researchers can accelerate the journey of promising isoxazole compounds like this compound from initial discovery to clinical application.
Q & A
Basic: What are the common synthetic routes for 5-Hydroxy-3-(4-methylphenyl)isoxazole?
Answer:
The synthesis of this compound typically involves cyclization reactions. For aromatic derivatives, Schiff bases derived from aromatic aldehydes are preferred starting materials, reacting with nitro compounds or esters under controlled conditions. For example:
- Nitroacetate route : Ethyl nitroacetate reacts with aliphatic aldehydes in the presence of amines, forming intermediates that cyclize into isoxazole derivatives .
- Oxime-based synthesis : Benzaldehyde oxime derivatives react with ethyl acetoacetate in the presence of anhydrous ZnCl₂, followed by hydrolysis to yield hydroxy-substituted isoxazoles .
Key parameters include solvent choice (ethanol or dichloromethane), temperature (60–80°C), and reaction time (1–4 hours). Post-synthesis purification via recrystallization or column chromatography is critical for high yields (>70%) and purity.
Basic: How is the crystal structure of this compound characterized?
Answer:
X-ray crystallography is the gold standard for structural elucidation. Key findings include:
- Conformation : The isoxazole ring adopts a shallow envelope conformation, with puckering parameters (e.g., ) and dihedral angles (e.g., ) indicating non-planarity .
- Intermolecular interactions : Stabilization via O–H···N and C–H···O hydrogen bonds, and π-π stacking between aromatic rings (slippage displacement: 1.284 Å) .
Methodological steps involve single-crystal X-ray diffraction (Cu-Kα radiation, ), refinement using software like SHELXL, and validation via R-factor analysis () .
Basic: What analytical techniques are used to confirm the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups (e.g., hydroxyl protons at δ 10–12 ppm, isoxazole carbons at δ 95–110 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at ) .
- Infrared (IR) Spectroscopy : Detects O–H stretches (~3200 cm⁻¹) and C=N/C–O vibrations (~1600 cm⁻¹) .
Advanced: How can researchers resolve contradictory data in reaction pathways for isoxazole derivatives?
Answer:
Contradictions in product formation (e.g., dinitroglutarates vs. isoxazole N-oxides) arise from variable reaction conditions. Strategies include:
- Kinetic studies : Monitor intermediate formation via time-resolved NMR or HPLC to identify rate-determining steps .
- Computational modeling : Use DFT calculations to compare activation energies of competing pathways .
- Isolation of intermediates : Trapping reactive species (e.g., nitrile oxides) with hypervalent iodine reagents to confirm mechanistic hypotheses .
Advanced: How does the electronic structure of this compound influence its pharmacological activity?
Answer:
The hydroxyl and methylphenyl groups modulate electron density, affecting binding to biological targets:
- Hydrogen bonding : The hydroxyl group forms strong interactions with enzyme active sites (e.g., O–H···N in glutamate receptors) .
- Lipophilicity : The methylphenyl group enhances membrane permeability, quantified via logP calculations (e.g., ) .
Methodology : - Molecular docking : Use software like AutoDock to predict binding affinities (e.g., ΔG = −8.2 kcal/mol for NMDA receptor binding) .
- QSAR models : Correlate substituent effects (e.g., Hammett σ constants) with bioactivity (IC₅₀ values) .
Advanced: What advanced spectroscopic methods can probe the photostability of this compound?
Answer:
- UV-Vis spectroscopy : Monitor λₘₐₓ shifts under UV irradiation to track degradation (e.g., 270 nm → 290 nm indicates ring-opening) .
- Time-resolved fluorescence : Measure excited-state lifetimes (e.g., τ = 3.2 ns) to assess photostability .
- EPR spectroscopy : Detect free radicals (e.g., hydroxyl radicals) formed during photolysis .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
Answer:
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., ΔE = 4.1 eV) to predict sites of nucleophilic attack (e.g., C-4 position) .
- Molecular Dynamics (MD) simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction kinetics .
- pKa estimation : Use COSMO-RS to predict hydroxyl group acidity (e.g., pKa = 8.3), influencing deprotonation under basic conditions .
Advanced: What strategies optimize the enantiomeric purity of isoxazole derivatives during synthesis?
Answer:
- Chiral catalysts : Employ asymmetric catalysis with bisoxazoline-Cu(I) complexes (e.g., 90% ee achieved) .
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers (resolution factor ) .
- Circular Dichroism (CD) : Validate enantiopurity via Cotton effects at 220–250 nm .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Storage : Protect from light at 2–8°C in airtight containers with desiccants to prevent hydrolysis .
- Hazard mitigation : Use PPE (gloves, goggles) and fume hoods to avoid inhalation (PEL = 5 mg/m³) .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
Advanced: How do substituent variations on the isoxazole ring affect its bioactivity?
Answer:
- Electron-withdrawing groups (e.g., nitro): Enhance binding to enzymes via dipole interactions (e.g., 10-fold increase in COX-2 inhibition) .
- Hydrophobic groups (e.g., methylphenyl): Improve blood-brain barrier penetration (e.g., 2× higher CNS bioavailability) .
Methodology : - SAR studies : Synthesize analogs (e.g., 5-nitro, 5-amino) and compare IC₅₀ values in enzyme assays .
- Free-Wilson analysis : Quantify substituent contributions to activity using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



